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Compound of Interest

Compound Name: 2,7-Diazaspiro[4.5]decan-1-one

Cat. No.: B1344770 Get Quote

An In-Depth Technical Guide to Diazaspiro[4.5]decan-1-ones for Researchers

This technical guide provides a comprehensive overview of 2,7-Diazaspiro[4.5]decan-1-one
and its closely related isomers, with a focus on their chemical identity, biological significance,

and potential as therapeutic agents. This document is intended for researchers, scientists, and

professionals in the field of drug development.

Chemical Identification
The Chemical Abstracts Service (CAS) number for the hydrochloride salt of 2,7-
Diazaspiro[4.5]decan-1-one is:

Compound Name CAS Number

2,7-Diazaspiro[4.5]decan-1-one Hydrochloride 1187173-43-8

This identifier is crucial for unambiguous identification in procurement, regulatory submissions,

and scientific literature.[1][2]

Biological and Therapeutic Context
While specific research on the biological activity of 2,7-Diazaspiro[4.5]decan-1-one is limited

in the public domain, extensive research has been conducted on its isomer, 2,8-

Diazaspiro[4.5]decan-1-one, and its derivatives. These compounds have emerged as potent
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inhibitors of key enzymes in cellular signaling pathways, indicating the therapeutic potential of

the diazaspiro[4.5]decan-1-one scaffold.

Inhibition of RIPK1 Kinase and Necroptosis
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of

Receptor-Interacting Protein Kinase 1 (RIPK1).[3][4] RIPK1 is a critical mediator of necroptosis,

a form of programmed cell death implicated in various inflammatory diseases.[3][4] Inhibition of

RIPK1 kinase activity presents a promising therapeutic strategy for these conditions.

One notable derivative, compound 41, demonstrated significant inhibitory activity against

RIPK1 and a strong anti-necroptotic effect in cellular models.[3][4]

Dual Inhibition of TYK2/JAK1 Kinases in Inflammatory
Diseases
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual

inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[5] These kinases are key

components of the JAK-STAT signaling pathway, which is crucial for cytokine signaling and is

often dysregulated in autoimmune and inflammatory disorders, such as inflammatory bowel

disease.[5]

A lead compound from this series, compound 48, exhibited excellent potency for TYK2 and

JAK1, with significant selectivity over other JAK family kinases.[5] It also showed potent anti-

inflammatory effects in preclinical models of ulcerative colitis.[5]

Quantitative Data: In Vitro Potency
The following tables summarize the in vitro inhibitory activities of representative 2,8-

diazaspiro[4.5]decan-1-one derivatives.

Table 1: RIPK1 Kinase Inhibitory Activity

Compound Target IC₅₀ (nM) Reference

41 RIPK1 92 [3][4]
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Table 2: TYK2/JAK Kinase Inhibitory Activity

Compound Target IC₅₀ (nM)
Selectivity vs.
JAK2

Reference

48 TYK2 6 >23-fold [5]

JAK1 37 [5]

Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings.

Below are representative protocols for the synthesis and evaluation of diazaspiro[4.5]decane

derivatives.

General Synthesis of Diazaspiro[4.5]decane Scaffolds
A one-step domino reaction has been reported for the synthesis of diazaspiro[4.5]decane

scaffolds with exocyclic double bonds. This method involves the palladium-catalyzed reaction

of unactivated yne-en-ynes with aryl halides.[6]

Materials:

Substituted aryl halide

Yne-en-yne substrate

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Appropriate solvent (e.g., Toluene)

Base (e.g., K₂CO₃)

Procedure:
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To a reaction vessel, add the aryl halide, yne-en-yne, Pd(OAc)₂, PPh₃, and base in the

chosen solvent.

Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a specified

temperature for a set duration.

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Perform an aqueous workup, extracting the product into an organic solvent.

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the crude product using silica gel column chromatography to yield the desired

diazaspiro[4.5]decane derivative.[6]

In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical method for assessing the inhibitory activity of a compound

against a target kinase, such as RIPK1 or TYK2/JAK1.

Materials:

Recombinant human kinase (e.g., RIPK1, TYK2, JAK1)

Kinase substrate (e.g., a specific peptide or protein)

Adenosine triphosphate (ATP)

Test compound (e.g., diazaspiro[4.5]decan-1-one derivative)

Assay buffer

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

Microplate reader
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Procedure:

Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

In a microplate, add the kinase, the substrate, and the test compound at various

concentrations.

Initiate the kinase reaction by adding ATP.

Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a

specified time (e.g., 60 minutes).

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

This reagent measures the amount of ADP produced or the amount of phosphorylated

substrate.

Read the signal (e.g., luminescence or fluorescence) using a microplate reader.

Calculate the percentage of kinase inhibition for each compound concentration relative to a

no-inhibitor control.

Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-

response curve.

Signaling Pathway and Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the mechanisms of

action for 2,8-diazaspiro[4.5]decan-1-one derivatives.
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TYK2/JAK1-mediated signaling and its inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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